![molecular formula C23H20ClFN4O2 B2690845 4-chloro-1-(4-fluorophenyl)-N-(4-methoxyphenethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 1021093-94-6](/img/structure/B2690845.png)
4-chloro-1-(4-fluorophenyl)-N-(4-methoxyphenethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-1-(4-fluorophenyl)-N-(4-methoxyphenethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a useful research compound. Its molecular formula is C23H20ClFN4O2 and its molecular weight is 438.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Properties
Research in this area often explores the synthesis methods and chemical properties of compounds with similar structures to "4-chloro-1-(4-fluorophenyl)-N-(4-methoxyphenethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide". For example, Quiroga et al. (1999) describe the preparation and structural analysis of 3-aryl-5-cyanopyrazolo[3,4-b]pyridines, showcasing the chemical reactions and tautomeric preferences of related pyrazolo[3,4-b]pyridine compounds in solution and crystalline forms Quiroga et al., 1999.
Biological Activities
The cytotoxicity and potential antitumor properties of pyrazolo[3,4-b]pyridine derivatives have been a significant focus. Hassan et al. (2014) synthesized 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and evaluated their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating the relevance of such structures in developing anticancer agents Hassan et al., 2014.
Further research by Hassan et al. (2015) into pyrazolo[1,5-a]pyrimidines and related Schiff bases, synthesized from similar precursors, assessed their cytotoxicity against various human cancer cell lines, revealing their potential as anticancer compounds Hassan et al., 2015.
Potential for Radioisotope Labeling
Katoch-Rouse and Horti (2003) demonstrated the feasibility of nucleophilic substitution for the synthesis of radiolabeled compounds, potentially useful for studying biological receptors in vivo through imaging techniques Katoch-Rouse & Horti, 2003.
Antitubercular and Antibacterial Activities
Bodige et al. (2019) focused on the synthesis of pyrrolo[3,2-b]pyridine-3-carboxamide derivatives and evaluated their antitubercular and antibacterial activities, emphasizing the relevance of such compounds in addressing infectious diseases Bodige et al., 2019.
作用機序
The compound’s mode of action would depend on its specific targets in the body. It might interact with certain enzymes or receptors, altering their activity and leading to changes in cellular functions . The compound’s effects could also involve multiple biochemical pathways, leading to a range of downstream effects .
The compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME), would be influenced by factors such as its chemical structure, formulation, route of administration, and the patient’s physiological condition .
The compound’s action could also be influenced by various environmental factors, such as pH, temperature, and the presence of other substances, which could affect its stability, solubility, and bioavailability .
特性
IUPAC Name |
4-chloro-1-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-3-methylpyrazolo[3,4-b]pyridine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClFN4O2/c1-14-20-21(24)19(23(30)26-12-11-15-3-9-18(31-2)10-4-15)13-27-22(20)29(28-14)17-7-5-16(25)6-8-17/h3-10,13H,11-12H2,1-2H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYAALIRVHXTKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)NCCC3=CC=C(C=C3)OC)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
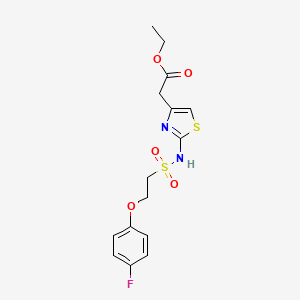
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-indol-3-ylsulfanyl)acetamide](/img/structure/B2690769.png)
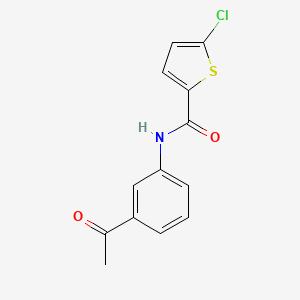
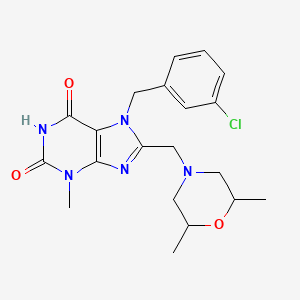
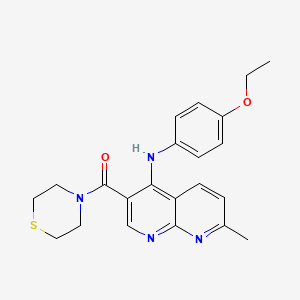
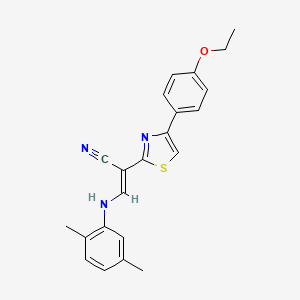
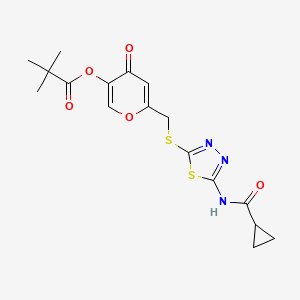
![1-methyl-2-((4-(pyridin-2-ylmethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2690775.png)
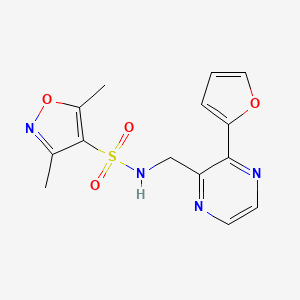
![1,9-Dioxaspiro[5.5]undecan-5-ol](/img/structure/B2690778.png)
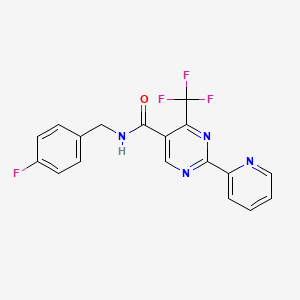
![6-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2690781.png)
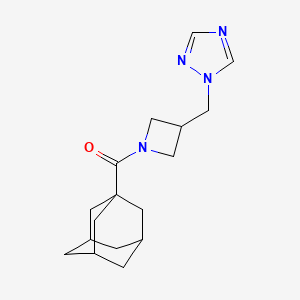
![3-benzyl-N-(3-methoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2690785.png)
